molecular formula C12H9F2N B7837559 3',3-Difluorobiphenyl-5-amine

3',3-Difluorobiphenyl-5-amine

Cat. No.: B7837559
M. Wt: 205.20 g/mol
InChI Key: YLSYDSPZVWEITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,3-Difluorobiphenyl-5-amine is an organic compound with the molecular formula C12H10F2N2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 3’ positions, and an amine group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3-Difluorobiphenyl-5-amine typically involves the reaction of 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt. The product is then treated with an alkali or an acid to obtain high-purity 3’,3-Difluorobiphenyl-5-amine . This method is noted for being safe, economical, and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of 3’,3-Difluorobiphenyl-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and catalysts efficiently, ensuring high yield and purity of the final product. The recycling of by-products, such as ethylene gas, is also incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’,3-Difluorobiphenyl-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized biphenyl compounds .

Scientific Research Applications

3’,3-Difluorobiphenyl-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,3-Difluorobiphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4’-methoxy-1,1’-biphenyl-4-amine
  • 3’-Fluoro-1,1’-biphenyl-4-carbaldehyde
  • 3,3’-Difluoro-1,1’-biphenyl
  • 3,3’,5,5’-Tetrafluoro-1,1’-biphenyl-4,4’-dicarboxylic acid

Uniqueness

3’,3-Difluorobiphenyl-5-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

3-fluoro-5-(3-fluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSYDSPZVWEITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.